molecular formula C12H15BrO4 B14759233 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane

2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14759233
M. Wt: 303.15 g/mol
InChI Key: CIJGSRRCKQWJMX-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of bromine, ethoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Bromination: The starting material, 2-ethoxy-3-methoxyphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.

    Formation of Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potentially as a precursor to pharmaceutical compounds.

    Industry: As a building block in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical precursor, its mechanism would involve the biochemical pathways targeted by the final drug molecule. The presence of the bromine, ethoxy, and methoxy groups could influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane
  • 2-(5-Bromo-2-ethoxyphenyl)-1,3-dioxolane
  • 2-(5-Chloro-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane

Uniqueness

The unique combination of bromine, ethoxy, and methoxy groups in 2-(5-Bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane distinguishes it from other similar compounds

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-(5-bromo-2-ethoxy-3-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H15BrO4/c1-3-15-11-9(12-16-4-5-17-12)6-8(13)7-10(11)14-2/h6-7,12H,3-5H2,1-2H3

InChI Key

CIJGSRRCKQWJMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)C2OCCO2

Origin of Product

United States

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